Strategic Utilization of 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde in Advanced Medicinal Chemistry
Strategic Utilization of 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde in Advanced Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the architectural design of active pharmaceutical ingredients (APIs) relies heavily on versatile, highly optimized building blocks. As a Senior Application Scientist, I frequently evaluate scaffolds that can simultaneously improve pharmacokinetic profiles and offer late-stage synthetic handles. 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde (CAS 851069-97-1) is a prime example of such a scaffold[1]. By marrying the metabolic stability and lipophilicity of a trifluoromethoxy (-OCF 3 ) group with the polarity and functional versatility of a pyridinecarbaldehyde core, this compound serves as a critical intermediate in the development of targeted therapeutics, including kinase inhibitors and GPCR modulators.
This technical guide dissects the physicochemical properties, structural causality, and field-proven synthetic methodologies associated with CAS 851069-97-1, providing a comprehensive blueprint for researchers and drug development professionals.
Chemical Identity & Physicochemical Profiling
Before integrating any building block into a synthetic pipeline, a rigorous assessment of its core metrics is required. The physicochemical properties of CAS 851069-97-1 dictate its behavior in both organic solvents during synthesis and aqueous biological environments downstream[2].
Table 1: Core Chemical Metrics of CAS 851069-97-1
| Parameter | Specification / Value |
| Chemical Name | 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde |
| CAS Registry Number | 851069-97-1 |
| Molecular Formula | C 13 H 8 F 3 NO 2 |
| Molecular Weight | 267.20 g/mol |
| Structural Class | Diaryl Heterocycle / Fluorinated Building Block |
| Key Functional Groups | Trifluoromethoxy (-OCF 3 ), Pyridine ring, Aldehyde (-CHO) |
Mechanistic Significance in Drug Design
The selection of CAS 851069-97-1 is not arbitrary; it is driven by the precise physicochemical advantages imparted by its functional groups.
The "Pseudo-Halogen" Advantage of the -OCF 3 Group
The trifluoromethoxy group is often referred to in medicinal chemistry as a "super-halogen" or "pseudo-halogen" due to its unique electronic properties[3]. It possesses a highly positive Hansch π parameter (+1.04), which significantly enhances the lipophilicity and membrane permeability of the resulting drug candidate[4].
Causality in Design: Why choose -OCF 3 over a standard methoxy (-OCH 3 ) or a simple trifluoromethyl (-CF 3 ) group? The highly polarized C-F bonds in the -OCF 3 moiety possess a bond dissociation energy of approximately 485.3 kJ/mol, rendering the group exceptionally resistant to oxidative metabolism by Cytochrome P450 (CYP450) enzymes[5]. Furthermore, the oxygen atom provides a conformational flexibility that allows the -CF 3 rotor to orient itself orthogonally to the phenyl ring, enabling the molecule to perfectly occupy deep, lipophilic pockets in target receptors[5].
The Pyridinecarbaldehyde Core
While the -OCF 3 group drives target affinity and metabolic stability, the pyridine ring acts as a vital hydrogen-bond acceptor, mitigating the excessive lipophilicity that often leads to poor aqueous solubility in simple biphenyl systems. The C3-aldehyde provides a highly reactive electrophilic center, primed for late-stage reductive aminations, Wittig reactions, or Knoevenagel condensations[6].
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The most efficient, scalable method to synthesize CAS 851069-97-1 is via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 6-bromo-3-pyridinecarbaldehyde and 4-(trifluoromethoxy)phenylboronic acid[7].
Causality of Experimental Choices
-
Catalyst Selection (Pd(dppf)Cl 2 ): The bidentate nature of the dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand provides a large bite angle. This prevents catalyst deactivation (black palladium precipitation) and accelerates the reductive elimination step, which is often the bottleneck when coupling electron-deficient heteroaryl halides.
-
Solvent/Base System (1,4-Dioxane/H 2 O with K 2 CO 3 ): The presence of water is mechanically non-negotiable. Water dissolves the inorganic base and facilitates the formation of the active boronate complex [Ar−B(OH)3]− , which is the actual nucleophilic species that undergoes transmetalation with the Pd(II) intermediate[7].
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) |
| 1 | Pd(PPh 3 ) 4 (5 mol%) | Na 2 CO 3 | Toluene / H 2 O (4:1) | 90 | 65% |
| 2 | Pd(OAc) 2 / PPh 3 | K 2 CO 3 | DMF (Anhydrous) | 100 | 58% |
| 3 | Pd(dppf)Cl 2 (5 mol%) | K 2 CO 3 | 1,4-Dioxane / H 2 O (4:1) | 90 | 92% |
| 4 | Pd(dppf)Cl 2 (5 mol%) | Cs 2 CO 3 | 1,4-Dioxane / H 2 O (4:1) | 90 | 94% |
Self-Validating Step-by-Step Protocol
-
Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, charge 6-bromo-3-pyridinecarbaldehyde (1.0 eq, 10 mmol) and 4-(trifluoromethoxy)phenylboronic acid (1.2 eq, 12 mmol).
-
Catalyst & Base Addition: Add Pd(dppf)Cl 2 (0.05 eq, 0.5 mmol) and K 2 CO 3 (2.5 eq, 25 mmol).
-
Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane and deionized water (4:1 ratio, 50 mL). Note: Degassing via sparging prevents premature oxidation of the phosphine ligand.
-
Thermal Cycling: Heat the biphasic mixture to 90 °C with vigorous stirring.
-
In-Process Control (IPC): After 4 hours, sample the organic layer. Perform TLC (Hexanes:EtOAc 3:1) and LC-MS. The reaction is self-validating when the starting bromide peak disappears and a new mass peak at m/z 268[M+H] + dominates.
-
Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with brine (3 x 50 mL). Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (silica gel, gradient elution 0-20% EtOAc in Hexanes) to yield CAS 851069-97-1 as a white to pale-yellow solid.
Mechanistic workflow of the Suzuki-Miyaura catalytic cycle for CAS 851069-97-1 synthesis.
Downstream Applications & Pharmacological Signaling
Once CAS 851069-97-1 is synthesized, the C3-aldehyde serves as the primary vector for diversification. In targeted oncology or neuropharmacology, this aldehyde is frequently subjected to reductive amination using sodium triacetoxyborohydride (NaBH(OAc) 3 ) and various primary or secondary amines.
The resulting benzylic amines act as potent pharmacophores. When these APIs enter the biological system, the -OCF 3 group anchors the molecule deep within the hydrophobic allosteric or orthosteric pockets of target kinases (e.g., mutant EGFR or BRAF). The pyridine nitrogen frequently engages in a critical hydrogen bond with the kinase hinge region, while the newly formed amine tail extends into the solvent-exposed region to modulate pharmacokinetic properties.
Pharmacological signaling pathway modulated by CAS 851069-97-1 derived active ingredients.
References
-
Chemical Substance Information: 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde (CAS 851069-97-1). NextSDS Database. URL:[Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. URL:[Link]
-
Leroux, F., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. URL:[Link]
-
Efficient and Recyclable Solid-Supported Pd(II) Catalyst for Microwave-Assisted Suzuki Cross-Coupling in Aqueous Medium. ACS Omega (2022). URL:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde_851069-97-1_T901515_ãè±èæ ååç½ã [gjbzwz.com]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
